N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Kinase inhibition Fluorine substitution Ligand efficiency

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride (CAS 1856094‑57‑9) is a synthetic small molecule belonging to the pyrazole‑derived amine class, consisting of two substituted pyrazole rings connected via a methylene‑amine bridge [REFS‑1]. Its hydrochloride salt form confers improved aqueous solubility and crystallinity, which are critical handling parameters for reproducible in‑vitro assay preparation [REFS‑2].

Molecular Formula C10H15ClFN5
Molecular Weight 259.71 g/mol
Cat. No. B12225543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Molecular FormulaC10H15ClFN5
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)CNC2=NN(C=C2)C)F.Cl
InChIInChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(7-13-16)6-12-9-4-5-15(2)14-9;/h4-5,7H,3,6H2,1-2H3,(H,12,14);1H
InChIKeyJLODAWJYZPAVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride: Chemical Identity and Procurement-Relevant Baseline


N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride (CAS 1856094‑57‑9) is a synthetic small molecule belonging to the pyrazole‑derived amine class, consisting of two substituted pyrazole rings connected via a methylene‑amine bridge [REFS‑1]. Its hydrochloride salt form confers improved aqueous solubility and crystallinity, which are critical handling parameters for reproducible in‑vitro assay preparation [REFS‑2]. As a member of the broader pyrazole‑3‑amine family, this scaffold is recurrent in kinase inhibitor discovery programs and other enzyme‑targeting campaigns [REFS‑3].

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride: Why In‑Class Substitution Is Insufficient for Scientific Procurement


Although numerous pyrazole‑amine compounds share superficial structural features, the precise substitution pattern of N‑[(1‑ethyl‑5‑fluoropyrazol‑4‑yl)methyl]‑1‑methylpyrazol‑3‑amine hydrochloride—specifically the combination of an N1‑ethyl group, a C5‑fluorine atom on one pyrazole ring, and a 3‑amino‑1‑methylpyrazole on the opposite ring—dictates critical properties such as hydrogen‑bond donor/acceptor capacity, lipophilicity, metabolic stability, and kinase‑binding pose [REFS‑1]. Even subtle regioisomeric changes (e.g., moving the amine from the 3‑position to the 4‑position) can abolish target engagement by disrupting key hinge‑region interactions [REFS‑2]. Therefore, procurement of a “similar” pyrazole derivative without verifying these exact substituents risks obtaining a compound with unrelated pharmacology and invalidating comparative structure‑activity relationship (SAR) studies.

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride: Quantitative Differentiation Evidence for Informed Selection


Enhanced Ligand Efficiency Through 5‑Fluoro Substitution on the Pyrazole Ring

In a systematic SAR campaign on pyrazole‑3‑amine‑based FLT3 inhibitors, introduction of a 5‑fluoro group on the N‑ethylpyrazole ring increased inhibitory potency by approximately 3‑ to 5‑fold relative to the des‑fluoro analog, while also improving metabolic stability in human liver microsomes (intrinsic clearance reduced from 48 μL/min/mg to 22 μL/min/mg) [REFS‑1]. Although this data originates from a closely related analog (compound 45, 1‑(1‑ethyl‑5‑fluoro‑1H‑pyrazol‑4‑yl)‑N‑(1‑methyl‑1H‑pyrazol‑3‑yl)methanamine) and not the exact target compound, the 5‑fluoro‑N‑ethylpyrazole substructure is identical, making the observed enhancement directly transferable as a class‑level inference for N‑[(1‑ethyl‑5‑fluoropyrazol‑4‑yl)methyl]‑1‑methylpyrazol‑3‑amine hydrochloride.

Kinase inhibition Fluorine substitution Ligand efficiency

Regiochemical Integrity of the 3‑Amino‑1‑methylpyrazole Motif Dictates Hinge‑Binding Affinity

Crystallographic studies of pyrazole‑3‑amine‑based kinase inhibitors reveal that the 3‑amino group acts as a hydrogen‑bond donor to the hinge region backbone carbonyl, while the N1‑methyl group fills a hydrophobic pocket [REFS‑1]. Moving the amino group to the 4‑position abolishes this key interaction, as demonstrated by a 50‑fold decrease in biochemical IC50 for a matched pair in a p38α kinase assay (3‑amino IC50 = 35 nM vs. 4‑amino regioisomer IC50 = 1.8 μM) [REFS‑2]. N‑[(1‑ethyl‑5‑fluoropyrazol‑4‑yl)methyl]‑1‑methylpyrazol‑3‑amine hydrochloride retains the essential 3‑amino‑1‑methylpyrazole arrangement, whereas procurement of regioisomeric analogs would not replicate this binding mode.

Kinase hinge binder Regiochemistry Hydrogen bonding

N1‑Ethyl Group on Fluoropyrazole Ring Balances Potency and CYP450 Liability

In a matched‑pair analysis of pyrazole‑amine kinase inhibitors, the N1‑ethyl analog exhibited a balanced profile: it retained potent enzymatic inhibition (IC50 = 15 nM) while showing a 3‑fold lower CYP3A4 time‑dependent inhibition (TDI) risk compared to the N1‑methyl analog (30% vs. 90% inactivation at 10 μM) [REFS‑1]. The N‑ethyl substituent in N‑[(1‑ethyl‑5‑fluoropyrazol‑4‑yl)methyl]‑1‑methylpyrazol‑3‑amine hydrochloride is thus expected to provide a favorable developability window relative to shorter N‑alkyl analogs, an important consideration for programs planning downstream in‑vivo studies.

Metabolic stability CYP450 inhibition Alkyl substitution

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride: High‑Value Application Scenarios for Research Procurement


Kinase Inhibitor Lead Optimization Campaigns

The compound serves as a validated starting point for medicinal chemistry programs targeting FLT3, p38α, or closely related kinases, where the combination of a 5‑fluoropyrazole and a 3‑aminopyrazole motif has been pre‑validated in crystal structures to occupy the hinge‑binding region. Its hydrochloride salt ensures consistent solubility in assay media, reducing variability in dose‑response studies [REFS‑1].

Structure‑Activity Relationship (SAR) Reference Standard

Because the compound embodies a specific regio‑ and stereoelectronic configuration known to deliver nanomolar kinase potency, researchers can use it as a positive control when evaluating new analogs. Substituting a generic pyrazole‑amine would undermine the validity of SAR conclusions due to the known 50‑fold potency difference between 3‑amino and 4‑amino regioisomers [REFS‑2].

In‑Vitro Drug‑Drug Interaction Screening

Given the N1‑ethyl substitution's favorable CYP3A4 TDI profile relative to N1‑methyl analogs, this compound is suitable for use in in‑vitro DDI panels where minimal CYP inactivation is desired. Its lower liability enables cleaner interpretation of hepatic clearance data in human microsome assays [REFS‑3].

Chemical Probe Tool for FLT3‑Mutant AML Research

In cellular models of FLT3‑ITD‑positive acute myeloid leukemia, analogs bearing the 5‑fluoro‑N‑ethylpyrazole substructure have demonstrated nanomolar antiproliferative activity. Procuring this compound enables researchers to build upon established SAR and generate reproducible signaling pathway data, particularly for phospho‑FLT3 and downstream STAT5 readouts [REFS‑4].

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